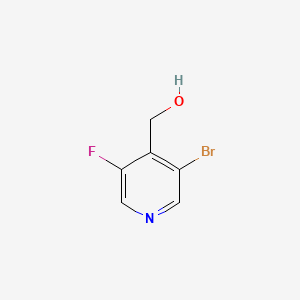

(3-Bromo-5-fluoropyridin-4-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-5-fluoropyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-5-1-9-2-6(8)4(5)3-10/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLOVNMLDKYAMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 Bromo 5 Fluoropyridin 4 Yl Methanol

Retrosynthetic Analysis of the (3-Bromo-5-fluoropyridin-4-yl)methanol Framework

A logical retrosynthetic analysis of this compound identifies key disconnections that simplify the target molecule into more readily available starting materials. The primary strategy involves the late-stage introduction of the hydroxymethyl group, preceded by the construction of the core substituted pyridine (B92270) ring.

The most direct precursor to the target alcohol is its corresponding aldehyde, 3-bromo-5-fluoropyridine-4-carbaldehyde. This simplifies the synthesis to two main challenges: the formation of the substituted pyridine aldehyde and its subsequent reduction. The aldehyde itself can be retrosynthetically disconnected to the simpler 3-bromo-5-fluoropyridine (B183902), a key intermediate for which various synthetic routes can be devised.

Disconnection Strategies Involving C-Br and C-F Bonds

The disassembly of the 3-bromo-5-fluoropyridine framework involves the conceptual cleavage of the carbon-halogen bonds. The introduction of fluorine and bromine onto a pyridine ring can be achieved through several methods, including electrophilic halogenation, Sandmeyer-type reactions on aminopyridines, or halogen exchange (HALEX) reactions. The specific order and method of these introductions are critical for achieving the desired 3,5-substitution pattern due to the directing effects of the substituents and the pyridine nitrogen atom.

Approaches to Pyridine Ring Formation with Specific Substitution Patterns

While functionalization of a pre-existing pyridine ring is more common for this type of target, de novo pyridine synthesis offers an alternative. nih.gov Classical methods like the Hantzsch pyridine synthesis could be adapted, although they typically require specific carbonyl and ammonia-based precursors to generate the desired substitution pattern, which can be complex for a 3,5-dihalo-4-substituted pyridine. youtube.com Modern cycloaddition and cascade reactions also provide routes to highly substituted pyridines, but often require custom-designed, multi-functional starting materials. nih.gov For the specific case of this compound, building the ring with the halogens and a C4-substituent precursor already in place presents significant regiochemical challenges.

Strategies for Introducing the Hydroxymethyl Moiety at the 4-Position

The introduction of the hydroxymethyl group (-CH₂OH) is most strategically accomplished via the reduction of a carbonyl group at the 4-position. This two-step approach involves first installing a precursor group and then converting it to the alcohol.

Functional Group Interconversion (FGI): The most logical precursor is the formyl group (-CHO). The reduction of an aldehyde to a primary alcohol is a high-yielding and standard transformation.

Retrosynthetic Step: this compound 3-Bromo-5-fluoropyridine-4-carbaldehyde

The aldehyde, 3-bromo-5-fluoropyridine-4-carbaldehyde, is a known intermediate, making this the most viable retrosynthetic disconnection for the final step of the synthesis. google.comgoogle.combldpharm.comclockss.org Alternatively, a carboxylic acid or its ester at the C4 position could also serve as a precursor, requiring a more potent reducing agent for conversion to the alcohol.

Precursor Synthesis and Intermediate Transformations

The practical synthesis of this compound hinges on the successful preparation of key precursors, namely 3-bromo-5-fluoropyridine and its subsequent conversion to the C4-functionalized aldehyde.

Preparation of Fluorinated Pyridine Precursors

The synthesis of the key intermediate, 3-bromo-5-fluoropyridine, can be approached in several ways. One plausible route begins with a readily available aminopyridine, utilizing diazotization reactions to introduce the halogen atoms.

A representative synthesis could start from 5-amino-3-bromopyridine. The amino group can be converted to a fluorine atom via a Balz-Schiemann type reaction. This involves the formation of a diazonium salt with nitrous acid, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to install the fluorine atom.

Alternatively, a route starting from a fluorinated pyridine is also feasible. The synthesis of 2-methoxy-3-bromo-5-fluoropyridine has been reported starting from 2-methoxy-5-aminopyridine. google.com This process involves diazotization in the presence of a fluoride (B91410) source to yield 2-methoxy-5-fluoropyridine, which is then regioselectively brominated. google.com This demonstrates the viability of synthesizing fluorinated pyridine precursors through diazotization chemistry.

Table 1: Key Intermediate Synthesis

| Precursor | Reagents | Product | Reaction Type |

|---|---|---|---|

| 3-Bromo-5-fluoropyridine | 1. LDA, THF, -78 °C2. DMF | 3-Bromo-5-fluoropyridine-4-carbaldehyde | Directed ortho-metalation / Formylation |

The final step in the sequence is the reduction of the aldehyde. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol (B145695) are well-suited for this transformation. youtube.comchemguide.co.uklibretexts.org NaBH₄ is chemoselective for aldehydes and ketones and will not affect the carbon-halogen bonds on the pyridine ring under standard conditions.

Regioselective Bromination Techniques

Regioselective bromination is a critical step in constructing the pyridine core. The directing effects of existing substituents on the pyridine ring govern the position of electrophilic attack. In the synthesis of a precursor like 3-bromo-5-fluoropyridine, one might start with 3-fluoropyridine. The fluorine atom at the 3-position is an ortho, para-director, but deactivating. The pyridine nitrogen itself is deactivating, primarily at the ortho (2,6) and para (4) positions. The combination of these effects would direct an incoming electrophile (Br⁺) to the 5-position of 3-fluoropyridine, which is para to the fluorine and meta to the nitrogen, leading to the desired 3-bromo-5-fluoropyridine.

Common brominating agents for such reactions include N-Bromosuccinimide (NBS) or liquid bromine, often in the presence of an acid catalyst. A patent for a related compound, 2-methoxy-5-fluoropyridine, demonstrates a successful regioselective bromination at the 3-position using NBS. google.com This precedent supports the feasibility of selectively brominating a fluorinated pyridine ring to obtain the required 3-bromo-5-fluoro substitution pattern.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| 3-Bromo-5-fluoropyridine-4-carbaldehyde |

| 3-Bromo-5-fluoropyridine |

| Sodium borohydride |

| Lithium diisopropylamide (LDA) |

| N,N-dimethylformamide (DMF) |

| 5-Amino-3-bromopyridine |

| 2-Methoxy-5-aminopyridine |

| 2-Methoxy-3-bromo-5-fluoropyridine |

| 2-Methoxy-5-fluoropyridine |

| N-Bromosuccinimide (NBS) |

Methods for Selective Reduction of Pyridine Carboxylic Acid Derivatives to Methanols

The most direct and common route to synthesizing this compound is through the selective reduction of its corresponding carboxylic acid, 3-bromo-5-fluoro-pyridine-4-carboxylic acid. This transformation is a cornerstone of organic synthesis, yet the presence of reducible halogen substituents (bromo) and the electron-withdrawing nature of the fluorinated pyridine ring necessitate careful selection of the reducing agent to ensure high chemoselectivity and yield.

The challenge lies in reducing the carboxylic acid group to a primary alcohol without affecting the carbon-bromine bond or the aromatic pyridine core. Standard, highly reactive reducing agents like lithium aluminum hydride (LiAlH₄) can be too aggressive, potentially leading to dehalogenation or over-reduction. Therefore, milder and more selective reagents are preferred.

One prominent and safer approach involves the use of borane (B79455) complexes. Amine-boranes, such as ammonia-borane (NH₃BH₃) or pyridine-borane, have emerged as effective reagents for the reduction of carboxylic acids. acs.org Their reactivity can be significantly enhanced by the use of a catalyst. For instance, a system utilizing ammonia-borane in the presence of catalytic amounts of titanium tetrachloride (TiCl₄) has been shown to efficiently reduce carboxylic acids to alcohols at room temperature. acs.org This method is noted for its tolerance of various functional groups, which is a critical consideration for a multi-functionalized substrate like 3-bromo-5-fluoro-pyridine-4-carboxylic acid. acs.org

The general reaction scheme for this reduction is as follows:

Reaction Scheme: Reduction of 3-bromo-5-fluoro-pyridine-4-carboxylic acid to this compound.

A comparison of potential reducing systems highlights the advantages of catalyzed borane reductions:

| Reducing System | Typical Conditions | Advantages | Disadvantages |

| Borane-THF Complex (BH₃·THF) | THF, reflux | Commercially available, good selectivity for carboxylic acids. | Can be pyrophoric; requires careful handling. |

| Sodium Borohydride (NaBH₄) / Lewis Acid | THF, various temperatures | Milder than LiAlH₄; improved safety profile. | Often requires a co-reagent (e.g., I₂, BF₃·OEt₂) to reduce carboxylic acids. |

| Ammonia-Borane / TiCl₄ (catalytic) | Room Temperature | High selectivity, mild conditions, safe handling of the borane reagent. acs.org | Requires optimization of catalyst loading. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether/THF, 0°C to reflux | Highly reactive and potent. | Low chemoselectivity; risk of dehalogenation and other side reactions. |

Advanced Synthetic Protocols

Modern synthetic chemistry offers several advanced strategies to improve the efficiency, selectivity, and sustainability of synthesizing complex molecules like this compound.

Organometallic Approaches (e.g., Cross-Coupling Strategies for Precursors)

Organometallic chemistry provides powerful tools for the regioselective construction of the 3-bromo-5-fluoro-pyridine-4-carboxylic acid precursor. Starting from a more readily available di-substituted pyridine, such as 3-bromo-5-fluoropyridine sigmaaldrich.com, a carboxyl group can be introduced at the C-4 position.

A key strategy is deprotonative metalation. This involves using a strong, sterically hindered base to selectively remove a proton from the pyridine ring, followed by quenching the resulting organometallic intermediate with carbon dioxide to form the carboxylic acid. The regioselectivity of this deprotonation is crucial. For 3-substituted pyridines, deprotonation often occurs at the C-2 or C-4 position. The presence of a fluorine atom at C-5 and a bromine at C-3 directs metalation preferentially to the C-4 position due to the inductive effects of the halogens, which increase the acidity of the C-4 proton.

Recent studies have shown that a combination of a lithium amide base, like lithium tetramethylpiperidide (LiTMP), with an in-situ transmetalating agent, such as zinc chloride (ZnCl₂), can provide excellent regioselectivity and functional group tolerance in the metalation of halopyridines. acs.org This Li/Zn exchange moderates the reactivity of the organometallic species, preventing unwanted side reactions.

Stereoselective and Regioselective Synthesis Considerations

For this compound, the primary challenge is regioselectivity rather than stereoselectivity, as the final molecule is achiral. The synthesis hinges on the precise placement of the bromo, fluoro, and hydroxymethyl groups on the pyridine ring.

The synthesis of the precursor, 3-bromo-5-fluoropyridine, often starts from a suitable aminopyridine or nitropyridine. For example, nucleophilic aromatic substitution (SNAr) on a precursor like 3-bromo-4-nitropyridine (B1272033) N-oxide can be used to introduce the fluorine atom. nih.gov The N-oxide functionality activates the pyridine ring for nucleophilic attack and can direct the regiochemical outcome of the substitution. nih.gov Subsequent reduction of the nitro group and a Sandmeyer-type reaction could then be employed to install the desired functionalities, although this multi-step sequence highlights the importance of efficient and regioselective methods.

Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis for reactions like the reduction of pyridine carboxylic acids. acs.org By pumping reagents through a heated and pressurized reactor, reactions can be performed more safely and efficiently.

| Feature | Batch Processing | Flow Chemistry |

| Safety | Handling of large quantities of reactive intermediates (e.g., hydrides) can be hazardous. Poor heat dissipation can lead to runaway reactions. | Small reaction volumes at any given time minimize risk. Superior heat and mass transfer allow for better temperature control. researchgate.net |

| Efficiency | Reaction times can be long, with significant time spent on heating, cooling, and workup. | Accelerated reaction rates due to higher temperatures and pressures. uc.pt Enables rapid process optimization. |

| Scalability | Scaling up can be non-linear and problematic, often requiring complete re-optimization. | Scalability is achieved by running the process for a longer duration ("scaling out") rather than increasing reactor size. mdpi.com |

| Workup | Often requires laborious and solvent-intensive extraction and purification steps. | In-line purification and extraction modules can be integrated, leading to a streamlined, automated process. acs.org |

The reduction of 3-bromo-5-fluoro-pyridine-4-carboxylic acid could be adapted to a flow system where a solution of the acid is mixed with a stream of the reducing agent (e.g., a borane solution) and passed through a heated reactor coil. This would allow for precise control over residence time and temperature, potentially improving the yield and purity of this compound.

Catalyst Design and Optimization for Specific Synthetic Steps

The choice and design of the catalyst are paramount for the selective reduction of 3-bromo-5-fluoro-pyridine-4-carboxylic acid. As mentioned, titanium-based catalysts can activate amine-boranes for this purpose. acs.org The catalytic cycle likely involves the coordination of the titanium species to the carboxylic acid's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to hydride attack from the borane.

Catalyst optimization would involve screening different Lewis acidic metal catalysts (e.g., salts of Ti, Zr, Hf) and their ligand environments to maximize the rate of reduction of the carboxylic acid while minimizing any competing dehalogenation. The use of pyridine-borane complexes themselves can be considered a form of catalysis, where the pyridine moiety modulates the reactivity of the borane. rsc.org For a specific substrate, the catalyst loading, solvent, and temperature must be carefully optimized to achieve the desired outcome with high fidelity.

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound can be made more environmentally benign by adhering to the principles of green chemistry. rasayanjournal.co.in

Key green chemistry considerations for this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The reduction of a carboxylic acid to an alcohol is inherently atom-economical.

Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones reduces waste. The use of catalytic TiCl₄ for the borane reduction is a prime example. acs.org This minimizes the amount of metal waste generated compared to stoichiometric metal hydride reductions.

Safer Solvents and Reagents: Whenever possible, hazardous solvents and reagents should be replaced with safer alternatives. biosynce.com Using amine-boranes, which are often stable, solid materials, is preferable to pyrophoric reagents like LiAlH₄ or diborane (B8814927) gas. acs.org The use of greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) instead of traditional chlorinated or ethereal solvents could also be explored.

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. The development of catalysts that enable reductions to occur under mild conditions is a key goal. nih.gov Flow chemistry can also contribute to energy efficiency through superior heat transfer, reducing the energy required to maintain reaction temperatures. acs.org

Waste Prevention: Choosing reaction pathways that minimize the formation of byproducts is crucial. Selective catalysts help prevent side reactions like dehalogenation, thus reducing waste and simplifying purification.

By integrating these principles, the synthesis of this compound can be performed in a more sustainable, safe, and cost-effective manner.

Solvent Selection and Minimization

The reduction of aldehydes and ketones is commonly performed using metal hydrides like sodium borohydride (NaBH₄). vedantu.commasterorganicchemistry.com This reagent is relatively mild and can be used in a variety of solvents, including protic solvents like ethanol and even water, which is considered the greenest solvent. researchgate.netlibretexts.orgnih.gov The use of aqueous solvent systems not only minimizes the use of volatile organic compounds (VOCs) but can also simplify the work-up procedure. researchgate.netlibretexts.org

Microwave-assisted organic synthesis has also emerged as a green technique, often leading to shorter reaction times and reduced solvent consumption. acs.org For instance, the bioreduction of aromatic aldehydes has been successfully demonstrated in aqueous media under microwave irradiation, offering a sustainable alternative to conventional heating methods. scielo.org.mx

Below is a comparative analysis of potential solvents for the reduction of 3-bromo-5-fluoropyridine-4-carbaldehyde.

Interactive Data Table: Solvent Selection for the Reduction of 3-bromo-5-fluoropyridine-4-carbaldehyde

| Solvent | Green Chemistry Classification | Typical Reaction Conditions | Advantages | Disadvantages |

| Methanol/Ethanol | Acceptable | NaBH₄, 0°C to room temperature | Good solubility for reactants, readily available. libretexts.org | Flammable, volatile organic compounds (VOCs). |

| Water | Recommended | NaBH₄, often with a co-solvent or phase-transfer catalyst | Non-toxic, non-flammable, environmentally benign. researchgate.net | Poor solubility of some organic substrates. |

| Tetrahydrofuran (THF) | Usable but with issues | NaBH₄, often used for substrates not soluble in alcohols | Good solvent for a wide range of organic compounds. | Peroxide formation risk, VOC. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | NaBH₄, as a greener alternative to THF | Derived from renewable resources, lower toxicity than THF. | Higher cost and less common than THF. |

| Deep Eutectic Solvents (DES) | Recommended | NaBH₄, room temperature | Non-volatile, biodegradable, can enhance reaction rates. researchgate.net | Can be viscous and require specific work-up procedures. |

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. commonorganicchemistry.com The ideal reaction has a 100% atom economy, where all atoms from the reactants are incorporated into the final product.

The reduction of an aldehyde to an alcohol using a metal hydride reducing agent like sodium borohydride is inherently an addition reaction, which tends to have a high atom economy. vedantu.com The primary atoms from the reducing agent that are incorporated into the product are the hydride ions.

The formula for calculating atom economy is:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the reduction of 3-bromo-5-fluoropyridine-4-carbaldehyde to this compound using sodium borohydride, the reaction can be represented as:

4 C₆H₃BrFNO (aldehyde) + NaBH₄ + 4 H₂O → 4 C₆H₅BrFNO (alcohol) + NaB(OH)₄

Catalytic hydrogenation offers an even higher atom economy, as hydrogen gas is the only reagent consumed in the net reaction, with the catalyst being used in small quantities and recyclable. libretexts.org Various catalysts, including those based on rhodium and other precious metals, have been shown to be effective for the hydrogenation of pyridines under mild conditions. rsc.orgacs.org

Interactive Data Table: Atom Economy for the Synthesis of this compound

| Reaction Type | Reducing Agent | Theoretical Atom Economy (%) | Reaction Efficiency (Typical Yield %) | Key Considerations |

| Hydride Reduction | Sodium Borohydride (NaBH₄) | ~88% (based on the stoichiometry shown above) | 85-95% | A well-established, reliable method with good yields. masterorganicchemistry.com |

| Catalytic Hydrogenation | H₂ with a catalyst (e.g., Rh/C) | ~100% (catalyst is not consumed) | 90-99% | Requires specialized equipment for handling hydrogen gas. rsc.orgacs.org |

| Transfer Hydrogenation | Formic acid or isopropanol (B130326) with a catalyst | Variable, depends on hydrogen donor | 80-95% | Avoids the need for high-pressure hydrogen gas. |

Waste Reduction Strategies

The generation of waste is a significant concern in chemical synthesis, particularly in the pharmaceutical industry. researchgate.net Strategies for waste reduction in the synthesis of this compound focus on the choice of reagents, reaction type, and processing methods.

The use of catalytic methods, such as catalytic hydrogenation, is a primary strategy for waste reduction. Catalysts are used in substoichiometric amounts and can often be recovered and reused, minimizing waste. rsc.orgacs.org In contrast, stoichiometric reducing agents like sodium borohydride generate salt byproducts that need to be disposed of.

The treatment of waste streams containing pyridine derivatives is also an important consideration. Pyridine and its derivatives can be toxic and require specific disposal methods, such as incineration at high temperatures. cdc.gov The development of biodegradable solvents and reagents can help to mitigate the environmental impact of chemical waste. nih.gov

Interactive Data Table: Waste Reduction Strategies

| Strategy | Description | Impact on Waste Reduction | Example Application |

| Catalysis | Using a small amount of a substance to accelerate a reaction without being consumed. | Significantly reduces stoichiometric waste from reagents. | Catalytic hydrogenation of the aldehyde using a recyclable metal catalyst. rsc.org |

| Solvent Recycling | Recovering and reusing solvents from the reaction mixture. | Reduces the volume of solvent waste and the need for fresh solvent. | Distillation and reuse of solvents like ethanol or 2-MeTHF. |

| One-Pot Synthesis | Performing multiple reaction steps in a single reactor without isolating intermediates. | Minimizes waste from work-up and purification steps. | A hypothetical one-pot synthesis from a precursor to the aldehyde, followed by in-situ reduction. |

| Use of Greener Reagents | Employing less hazardous and more environmentally benign chemicals. | Reduces the toxicity and environmental impact of the waste generated. | Using sodium formate (B1220265) in subcritical water as a reducing system. researchgate.net |

| Process Intensification | Using technologies like microreactors or flow chemistry to improve efficiency and reduce waste. | Leads to higher yields, better selectivity, and less waste per unit of product. | Continuous flow hydrogenation of the pyridine aldehyde. |

Chemical Reactivity and Transformation Studies of 3 Bromo 5 Fluoropyridin 4 Yl Methanol

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) attached to the pyridine (B92270) ring at the 4-position is a primary alcohol and, as such, undergoes typical alcohol reactions. These include oxidation to form aldehydes and carboxylic acids, esterification and etherification to modify the hydroxyl group, and substitution reactions to replace it with other functional groups.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol in (3-Bromo-5-fluoropyridin-4-yl)methanol can be controlled to yield either the corresponding aldehyde, 3-bromo-5-fluoropyridine-4-carbaldehyde, or the carboxylic acid, 3-bromo-5-fluoro-pyridine-4-carboxylic acid. The commercial availability of both the aldehyde (CAS 1227573-02-5) and the carboxylic acid (CAS 955372-86-8) suggests that these transformations are well-established. synquestlabs.comsynquestlabs.com

Common oxidizing agents for the conversion of primary alcohols to aldehydes include manganese dioxide (MnO₂), which is a mild and selective reagent for benzylic and allylic alcohols. For the oxidation to the carboxylic acid, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are typically employed. A general method for the oxidation of substituted benzyl (B1604629) alcohols to the corresponding aldehydes involves the use of cobalt(II) diacetate tetrahydrate and oxygen in ethylene (B1197577) glycol at 80°C. chemicalbook.com

Table 1: Oxidation Products of this compound

| Starting Material | Product | Product CAS Number |

| This compound | 3-Bromo-5-fluoropyridine-4-carbaldehyde | 1227573-02-5 |

| This compound | 3-Bromo-5-fluoropyridine-4-carboxylic acid | 955372-86-8 |

Esterification and Etherification Reactions

The hydroxymethyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst or a coupling agent. Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or under acidic conditions with another alcohol.

The Mitsunobu reaction provides a versatile method for both esterification and etherification under mild conditions. organic-chemistry.orgyoutube.comyoutube.com This reaction involves the use of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid (for esterification) or another alcohol or phenol (B47542) (for etherification). organic-chemistry.orgnih.gov This reaction is known for its broad substrate scope and stereochemical inversion at the alcohol center, although the latter is not relevant for the primary alcohol of the title compound.

Substitution Reactions (e.g., Conversion to Halides, Amines)

The hydroxyl group of this compound can be replaced by a halogen atom to form the corresponding 4-(halomethyl) derivative. A common method for this transformation is the use of thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. For instance, the synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (B128397) hydrochloride has been achieved by treating the corresponding alcohol with thionyl chloride in dichloromethane. prepchem.com The commercial availability of 3-Bromo-4-chloromethyl-5-fluoropyridine hydrochloride (CAS 2089381-51-9) further supports the feasibility of this conversion. synquestlabs.com

The direct conversion of the hydroxymethyl group to an amino group is less common. However, indirect methods can be employed. One such approach is the Mitsunobu reaction, which can be adapted to form C-N bonds using nitrogen nucleophiles like phthalimide, followed by deprotection to yield the primary amine. organic-chemistry.org Alternatively, the alcohol can first be converted to a halide, as described above, which can then undergo nucleophilic substitution with ammonia (B1221849) or an amine to furnish the corresponding 4-(aminomethyl)pyridine (B121137) derivative. The synthesis of various aminomethyl-pyridines has been documented, often starting from the corresponding cyano or carboxylic acid derivatives and involving a reduction step. youtube.com

Reactivity of the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This inherent electronic property, coupled with the presence of two deactivating halogen substituents (bromo and fluoro), significantly influences its reactivity in both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Patterns (Theoretical and Practical Limitations)

Electrophilic aromatic substitution (EAS) on pyridine is generally more difficult than on benzene (B151609) due to the deactivating effect of the nitrogen atom, which can also be protonated or coordinate to the Lewis acid catalyst, further deactivating the ring. When EAS does occur, it preferentially takes place at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. uni.lumasterorganicchemistry.com

In this compound, the 3- and 5-positions are already occupied by halogen atoms. The remaining open positions for electrophilic attack are the 2- and 6-positions. Both the bromine and fluorine atoms are deactivating groups, further reducing the ring's nucleophilicity and making electrophilic substitution challenging. synquestlabs.comnih.gov The hydroxymethyl group at the 4-position is generally considered a weakly activating or weakly deactivating group.

Given the strong deactivation of the ring, harsh reaction conditions would likely be required for any electrophilic substitution to occur. For instance, nitration of pyridine itself requires severe conditions and gives low yields. masterorganicchemistry.comyoutube.com The halogenation of pyridines can be achieved, but often requires high temperatures and strong Lewis acids, and may result in mixtures of products. nih.govnih.govwikipedia.org Therefore, from a practical standpoint, electrophilic aromatic substitution on this compound is expected to be limited in scope and efficiency.

Nucleophilic Aromatic Substitution Involving Halogen Sites

The electron-deficient nature of the pyridine ring, exacerbated by the two electron-withdrawing halogen substituents, makes this compound a good candidate for nucleophilic aromatic substitution (SNA). In this type of reaction, a nucleophile attacks the ring and displaces one of the halogen atoms as a leaving group. The reaction is generally favored when the leaving group is at a position activated by electron-withdrawing groups, such as the ortho or para positions relative to the nitrogen atom and other deactivating groups. masterorganicchemistry.comyoutube.comyoutube.comlibretexts.org

In this compound, both the bromine at C-3 and the fluorine at C-5 are potential leaving groups. The relative reactivity of different halogens in SNA reactions can be complex. While fluoride (B91410) is generally a poor leaving group in SN2 reactions, it can be a good leaving group in SNA reactions because the rate-determining step is often the initial attack of the nucleophile on the ring, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. youtube.comyoutube.com

Studies on related halopyridines provide insights into the potential reactivity. For example, in the reaction of 3-bromo-4-nitropyridine (B1272033) with tetrabutylammonium (B224687) fluoride, the nitro group at the 4-position is preferentially displaced over the bromine at the 3-position. chemicalbook.comnih.gov In nucleophilic aromatic substitution reactions of pyridines, substitution generally occurs preferentially at the 2- and 4-positions. When these are blocked, the reactivity at the 3- and 5-positions is considered. Between two different halogen substituents, the one that is a weaker base (i.e., a better leaving group) is often replaced. youtube.com This would suggest that bromide might be a better leaving group than fluoride. The specific reaction conditions, including the nature of the nucleophile and the solvent, can significantly influence which halogen is displaced. For instance, in some cases, concerted SNA mechanisms may be at play, particularly for substitutions at positions not traditionally activated for the classical addition-elimination mechanism. nih.gov

Metalation and Lithiation Studies (e.g., ortho-lithiation)

The metalation of this compound is a nuanced process governed by the directing effects of its substituents and the presence of an acidic proton. The hydroxyl proton of the methanol (B129727) group is the most acidic site in the molecule and will react preferentially with strong organolithium bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). clockss.orguwindsor.ca Consequently, the use of at least two equivalents of the lithiating agent is necessary: the first to deprotonate the alcohol, forming a lithium alkoxide, and the second to effect deprotonation of the pyridine ring.

The resulting alkoxide (–CH₂O⁻Li⁺) is a powerful ortho-directing metalation group (DMG). uwindsor.ca The regioselectivity of the subsequent ring lithiation is determined by the combined electronic influences of the bromo, fluoro, and alkoxide substituents. The primary sites for deprotonation are the C-2 and C-6 positions, which are ortho to the pyridine nitrogen. The electron-withdrawing fluorine atom at C-5 significantly increases the kinetic acidity of the proton at C-6. researchgate.net Simultaneously, the bromine atom at C-3 enhances the acidity of the proton at C-2. While the deprotonated hydroxymethyl group at C-4 would strongly direct to the C-3 and C-5 positions, these are already substituted. Therefore, a competition between lithiation at C-2 and C-6 is expected. The precise outcome would likely depend on the specific base and reaction conditions employed, such as the use of hindered bases like LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures to enhance selectivity and prevent potential side reactions like nucleophilic addition to the pyridine ring. clockss.org

Reactivity of Halogen Substituents

The differential reactivity of the C-Br and C-F bonds is a key feature of this compound's chemistry. In transition metal-catalyzed reactions, the C-Br bond is significantly more reactive than the C-F bond, allowing for selective functionalization. The established reactivity order for halogens in such couplings is I > Br > OTf > Cl > F. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The bromine atom at the C-3 position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions typically proceed through a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a nucleophilic partner, and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orgnobelprize.org

Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond by coupling the bromopyridine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org It is anticipated that this compound would readily undergo Suzuki coupling at the C-3 position, leaving the C-F bond intact. The reaction tolerates a wide range of functional groups, although protection of the alcohol may be required depending on the specific conditions. nobelprize.org

| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | (5-Fluoro-3-phenylpyridin-4-yl)methanol |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | (5-Fluoro-3-(4-methoxyphenyl)pyridin-4-yl)methanol |

| Thiophen-2-ylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 85 | (5-Fluoro-3-(thiophen-2-yl)pyridin-4-yl)methanol |

| This table presents hypothetical yet representative conditions for the Suzuki-Miyaura coupling of this compound based on established protocols for similar bromopyridine substrates. |

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the C-Br bond with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This provides a direct route to 3-alkynylpyridine derivatives. The reaction mechanism is similar to other cross-couplings, and the C-Br bond of the substrate is expected to react selectively. libretexts.org

Buchwald-Hartwig Amination: This powerful method for forming C-N bonds involves the palladium-catalyzed reaction of an aryl halide with a primary or secondary amine in the presence of a base. libretexts.org this compound could be coupled with various amines at the C-3 position to synthesize 3-aminopyridine (B143674) derivatives, which are important pharmacophores. The use of specialized phosphine ligands is often crucial for achieving high yields. libretexts.org

Grignard and Organolithium Reagent Chemistry

The direct formation of a Grignard or organolithium reagent from this compound is unfeasible due to the presence of the acidic hydroxymethyl group. libretexts.org Any attempt to form the organometallic reagent would result in the immediate deprotonation of the alcohol by the newly formed, highly basic Grignard or organolithium species. libretexts.orgmasterorganicchemistry.com

To achieve these transformations, a protection strategy is required. The alcohol can be converted to a non-acidic protecting group, such as a silyl (B83357) ether (e.g., TBDMS) or a tetrahydropyranyl (THP) ether. Once protected, the C-Br bond can be converted to an organometallic species.

Grignard Reagent Formation: The protected bromopyridine can be treated with magnesium metal to form the corresponding Grignard reagent, (3-(protected-oxymethyl)-5-fluoropyridin-4-yl)magnesium bromide. youtube.com

Organolithium Reagent Formation: Halogen-metal exchange can be achieved by treating the protected substrate with an alkyllithium reagent, typically t-butyllithium, at low temperatures to furnish the corresponding organolithium species.

These newly formed organometallic reagents can then be reacted with a variety of electrophiles to introduce new functional groups at the C-4 position, followed by deprotection of the alcohol.

Radical Reactions Involving C-Br and C-F Bonds

Radical reactions offer an alternative pathway for the functionalization of this compound. The significant difference in bond dissociation energies between the C-Br and C-F bonds allows for selective cleavage of the weaker C-Br bond. libretexts.org

A typical radical dehalogenation can be achieved using tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). libretexts.org The reaction proceeds via a radical chain mechanism:

Initiation: The initiator (AIBN) decomposes upon heating to generate radicals, which then abstract a hydrogen atom from Bu₃SnH to form the tributyltin radical (Bu₃Sn•).

Propagation: The tributyltin radical abstracts the bromine atom from this compound to form tributyltin bromide and the pyridyl radical. This carbon-centered radical then abstracts a hydrogen atom from another molecule of Bu₃SnH to yield the de-brominated product, (5-fluoropyridin-4-yl)methanol, and regenerate the tributyltin radical to continue the chain. libretexts.orgyoutube.com

Termination: The reaction is terminated by the combination of any two radical species. youtube.com

This selective de-bromination highlights the utility of radical chemistry in modifying such halogenated pyridines.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient processes for building molecular complexity in a single step. While no MCRs directly employing this compound have been reported, its structure suggests potential applications. The corresponding aldehyde, 3-bromo-5-fluoropyridine-4-carbaldehyde, which can be synthesized by oxidation of the alcohol, is a prime candidate for participation in various MCRs. For example, it could serve as the aldehyde component in well-known reactions such as the Biginelli or Hantzsch reactions to construct novel, highly substituted dihydropyrimidine (B8664642) or dihydropyridine (B1217469) ring systems fused to the parent pyridine. Furthermore, related structures like 3-bromo-5-fluoropyridine (B183902) have been shown to participate as substrates in asymmetric three-component dearomative [4+2] cycloaddition reactions. This suggests that with appropriate activation, this compound or its derivatives could be valuable components in the discovery of new complex N-heterocycles.

Mechanistic Investigations of Key Transformations

The transformations of this compound are understood through well-established reaction mechanisms.

Directed ortho-Lithiation: This process begins with the coordination of the lithium base to a directing metalation group (DMG), which in this case would be the in situ generated alkoxide. This coordination positions the base for a regioselective intramolecular deprotonation of a nearby C-H bond, forming a thermodynamically stable organolithium intermediate. uwindsor.ca

Palladium-Catalyzed Cross-Coupling: The mechanism for Suzuki, Sonogashira, and Buchwald-Hartwig reactions is a catalytic cycle centered on the palladium catalyst. libretexts.org

Oxidative Addition: The cycle initiates with the oxidative addition of the C-Br bond of the pyridine to a Pd(0) species, forming a Pd(II) complex. The electron-deficient nature of the pyridine ring generally facilitates this step.

Transmetalation: The nucleophilic coupling partner (e.g., organoboron in Suzuki, organocopper/alkyne in Sonogashira, or an amine-ligand complex in Buchwald-Hartwig) transfers its organic group to the Pd(II) center, displacing the halide. nobelprize.org

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the catalytically active Pd(0) species. libretexts.org

Radical Dehalogenation: The mechanism is a classic radical chain reaction. It involves three distinct phases: initiation, where a radical species is generated; propagation, where the product is formed and the radical chain carrier is regenerated; and termination, where radicals are consumed. libretexts.orgyoutube.com The selectivity for C-Br bond cleavage is driven by the relative weakness of this bond compared to the C-F and C-H bonds in the molecule.

Kinetic Studies of Reaction Pathways

The rate of these reactions is highly dependent on the nature of the nucleophile, the positions of the substituents on the pyridine ring, and the reaction conditions. In the case of this compound, the electron-withdrawing nature of the pyridine nitrogen, enhanced by the inductive effects of the fluorine and bromine atoms, activates the ring towards nucleophilic attack.

Kinetic studies on analogous systems, such as the reactions of 2-halopyridines with various nucleophiles, have demonstrated that the reaction rates are influenced by the identity of the leaving group. rsc.org Generally, in nucleophilic aromatic substitution, the carbon-halogen bond is broken in the rate-determining step. However, the relative leaving group ability can be complex and is not solely dependent on bond strength.

Based on general principles of SNAr reactions on electron-deficient rings, it can be postulated that the rate of substitution would follow a second-order rate law, being first order in both the substrate and the nucleophile. The reaction kinetics would be sensitive to the electronic properties of the incoming nucleophile; stronger nucleophiles would be expected to react at a faster rate.

A hypothetical kinetic study might involve monitoring the disappearance of the starting material or the appearance of the product over time using techniques like UV-Vis spectroscopy or HPLC. The data from such a study could be used to determine the rate constants for the substitution of bromine versus fluorine, providing insight into the preferred reaction pathway under specific conditions.

Table 1: Postulated Kinetic Parameters for Nucleophilic Substitution on this compound with a Generic Nucleophile (Nu-)

| Parameter | Substitution at C-3 (Br) | Substitution at C-5 (F) |

| Reaction Order | Second-order | Second-order |

| Rate Law | Rate = kBr[(C6H5BrFNO)][Nu-] | Rate = kF[(C6H5BrFNO)][Nu-] |

| Expected Relative Rate | Potentially slower | Potentially faster |

This table is based on theoretical considerations and not on experimental data.

Elucidation of Transition States and Intermediates

The elucidation of transition states and intermediates in the reactions of this compound is critical for a detailed mechanistic understanding. For a typical SNAr reaction, the mechanism proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.

In the first step, the nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a resonance-stabilized anionic intermediate. The stability of this intermediate is a key factor in determining the reaction's feasibility. The negative charge in the Meisenheimer complex is delocalized over the electron-deficient pyridine ring. The presence of the second halogen and the nitrogen atom aids in stabilizing this intermediate.

Computational studies on related systems, such as the nucleophilic substitution of pyridine at an unsaturated carbon center, have utilized density functional theory (DFT) to model transition states. nih.gov These studies reveal that for reactions involving pyridine as a neutral nucleophile, the transition states can have mixed orbital characteristics, leading to a proposed SNm (mix) reaction mode. nih.govconsensus.app When considering anionic nucleophiles reacting with this compound, the transition state for the formation of the Meisenheimer complex would be the highest point on the energy profile for the first step.

The nature of the halogen leaving group can also influence the reaction mechanism. For instance, in reactions of acyl halides with pyridine, it has been shown that while chloride and bromide proceed through a typical transition state, the reaction with fluoride can lead to a tetrahedral intermediate. nih.gov This suggests that the substitution of the fluorine atom on the pyridine ring might also exhibit distinct mechanistic features.

The hydroxymethyl group at the 4-position can also play a role. It can influence the electronic density of the ring and potentially participate in the reaction through intramolecular catalysis or by coordinating to reagents, thereby affecting the energy of the transition state.

Table 2: Postulated Intermediates and Transition States in the Reaction of this compound

| Reaction Step | Description | Key Structural Features |

| Transition State 1 (TS1) | Formation of the Meisenheimer complex | Partial bond formation between the nucleophile and the carbon atom; partial negative charge delocalized on the pyridine ring. |

| Intermediate (Meisenheimer Complex) | Anionic sigma complex | Fully formed C-Nu bond; negative charge delocalized across the pyridine ring and stabilized by the remaining halogen and nitrogen atom. |

| Transition State 2 (TS2) | Expulsion of the leaving group | Partial breaking of the carbon-halogen bond; regeneration of the aromatic system. |

This table is a generalized representation based on established SNAr mechanisms.

Role of Solvent Effects and Temperature in Reaction Outcomes

Solvent and temperature are critical parameters that can significantly influence the rate and selectivity of nucleophilic substitution reactions involving this compound.

Solvent Effects: The choice of solvent can dramatically alter the reaction kinetics. Polar aprotic solvents, such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724), are generally preferred for SNAr reactions. These solvents can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing the nucleophilicity of the attacking species.

In contrast, polar protic solvents, such as water and alcohols, can form hydrogen bonds with the nucleophile, which can decrease its reactivity and slow down the reaction rate. The stability of the charged Meisenheimer intermediate is also influenced by the solvent's polarity. A more polar solvent can better stabilize this charged intermediate, potentially lowering the activation energy of the first step. Kinetic studies on the nucleophilic substitution of methyl 2,4-dichloro-3,5-dinitrobenzoate with various amines have demonstrated a significant dependence of the reaction rate on the nature of the solvent, with different kinetics observed in methanol versus benzene. researchgate.net

Temperature Effects: As with most chemical reactions, an increase in temperature will generally lead to an increase in the reaction rate, as described by the Arrhenius equation. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions.

Temperature can also influence the regioselectivity of the reaction. In cases where substitution can occur at either the bromine or fluorine position, the activation energies for the two pathways may be different. By carefully controlling the temperature, it may be possible to favor one product over the other. For instance, the reaction leading to the thermodynamically more stable product might be favored at higher temperatures, whereas the kinetically controlled product might be formed preferentially at lower temperatures.

Table 3: Predicted Influence of Solvent and Temperature on the Reactivity of this compound

| Parameter | Effect on Reaction Rate | Effect on Selectivity (Br vs. F substitution) |

| Solvent Polarity (Aprotic) | Increased rate with increasing polarity | May influence the relative rates of substitution by differentially stabilizing the transition states. |

| Solvent Protic vs. Aprotic | Generally faster in polar aprotic solvents | Can alter the nucleophilicity and leaving group ability, thus affecting selectivity. |

| Temperature | Increased rate with increasing temperature | May allow for overcoming higher activation barriers, potentially changing the product ratio. Lower temperatures may favor the kinetically preferred product. |

This table provides a qualitative prediction based on general principles of chemical kinetics and reaction mechanisms.

Spectroscopic and Advanced Structural Characterization of 3 Bromo 5 Fluoropyridin 4 Yl Methanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds. For (3-Bromo-5-fluoropyridin-4-yl)methanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive understanding of its atomic arrangement and connectivity.

Elucidation of Proton, Carbon, Fluorine, and Nitrogen Chemical Shifts

The chemical shifts observed in ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra are highly dependent on the electronic environment of each nucleus. The substitution pattern on the pyridine (B92270) ring, with a bromine atom, a fluorine atom, and a hydroxymethyl group, results in a unique set of chemical shifts.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methylene (B1212753) and hydroxyl protons of the methanol (B129727) group. The two aromatic protons on the pyridine ring will appear as singlets or doublets depending on the coupling with the fluorine atom. The CH₂ protons of the methanol group would likely appear as a singlet, which may show coupling to the hydroxyl proton under certain conditions. The hydroxyl proton itself will typically be a broad singlet, and its chemical shift can be concentration and solvent dependent.

Carbon (¹³C) NMR: The ¹³C NMR spectrum will display six distinct signals corresponding to the five carbon atoms of the pyridine ring and the one carbon of the hydroxymethyl group. The chemical shifts will be influenced by the electronegativity of the attached atoms (Br, F, N, O). Carbons directly bonded to halogens will show characteristic shifts, with the carbon attached to the highly electronegative fluorine atom appearing at a lower field.

Fluorine (¹⁹F) NMR: A single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C-5 position of the pyridine ring. The chemical shift of this signal provides direct evidence for the presence and electronic environment of the fluorine substituent.

Nitrogen (¹⁵N) NMR: The ¹⁵N NMR spectrum will show a signal for the nitrogen atom in the pyridine ring. Its chemical shift will be influenced by the substituents on the ring. Due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, specialized techniques like Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) are often used for its detection, correlating it to nearby protons. wikipedia.org

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.3 - 8.5 | - |

| H-6 | 8.1 - 8.3 | - |

| CH₂ | 4.6 - 4.8 | 55 - 60 |

| OH | Variable (e.g., 2.5 - 4.0) | - |

| C-2 | - | 148 - 152 |

| C-3 | - | 118 - 122 |

| C-4 | - | 140 - 145 |

| C-5 | - | 155 - 160 (d, JC-F) |

| C-6 | - | 145 - 149 |

Note: These are predicted values and may vary based on solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling.

Advanced 2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural Assignment

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule. emerypharma.com For this compound, COSY would be used to confirm the coupling between the hydroxyl proton and the methylene protons, if resolved.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and directly attached heteronuclei, such as carbon or nitrogen. wikipedia.org For the target molecule, an HSQC spectrum would correlate the signals of H-2 and H-6 to C-2 and C-6, respectively, and the methylene protons to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and heteronuclei. It is particularly useful for identifying the connectivity of quaternary carbons and for piecing together the molecular skeleton. For instance, correlations would be expected between the methylene protons and C-3, C-4, and C-5 of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. harvard.edu This can be used to confirm the substitution pattern on the pyridine ring by observing through-space interactions between the methylene protons and the aromatic proton at C-5.

Dynamic NMR Studies (if applicable)

Dynamic NMR (DNMR) studies are employed to investigate time-dependent processes such as conformational changes or restricted bond rotation. For this compound, DNMR could potentially be used to study the rotational barrier of the C-4-CH₂OH bond. At low temperatures, the rotation might be slow enough on the NMR timescale to result in the two methylene protons becoming inequivalent and appearing as a pair of doublets (an AB quartet).

Mass Spectrometry Techniques

Mass spectrometry (MS) provides valuable information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental formula of the parent ion, confirming the identity of this compound. The theoretical monoisotopic mass of this compound (C₆H₅BrFNO) is approximately 204.9538 Da. uni.lu HRMS would be expected to yield a measured mass very close to this value.

Fragmentation Pathways and Isotopic Patterns

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks for the molecular ion (M and M+2) of almost equal intensity.

The fragmentation of the molecular ion upon ionization can proceed through several pathways. Common fragmentation pathways for similar compounds often involve the loss of small, stable neutral molecules or radicals. nih.govyoutube.com

Table 2: Predicted Fragmentation Pathways for this compound

| Fragment Ion | Proposed Neutral Loss | Predicted m/z |

| [M - H]⁺ | H• | 204/206 |

| [M - OH]⁺ | •OH | 188/190 |

| [M - CH₂O]⁺ | CH₂O | 175/177 |

| [M - Br]⁺ | Br• | 126 |

| [C₅H₃FN]⁺ | Br•, CH₂O | 112 |

Note: m/z values are given for the major isotopes and show the characteristic Br pattern where applicable.

A plausible fragmentation pathway could initiate with the loss of the hydroxyl radical to form a stable pyridinylmethyl cation. Subsequent loss of the bromine radical or rearrangement and loss of HCN could lead to further fragment ions. The study of these fragmentation patterns provides a fingerprint for the molecule and aids in its structural confirmation.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the functional groups and molecular structure of a compound.

Identification of Key Functional Group Vibrations (O-H, C-H, C=C, C-F, C-Br)

The vibrational spectrum of this compound is characterized by distinct bands corresponding to its various functional groups.

O-H Stretching: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl (O-H) group, indicative of hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methylene group will be observed between 2850 and 3000 cm⁻¹.

C=C and C=N Stretching: The pyridine ring vibrations, involving C=C and C=N stretching, will produce a series of bands in the 1400-1600 cm⁻¹ region.

C-F Stretching: The strong C-F stretching vibration is anticipated to be in the 1200-1300 cm⁻¹ range, a region often characteristic of fluorinated aromatic compounds. nih.gov

C-Br Stretching: The C-Br stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

Table 2: Expected Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=C, C=N (pyridine ring) | Stretching | 1400-1600 |

| C-O | Stretching | 1000-1200 |

| C-F | Stretching | 1200-1300 |

| C-Br | Stretching | 500-650 |

Note: These are general ranges and the exact positions can be influenced by the specific molecular environment and intermolecular interactions.

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy can also provide insights into the conformational preferences of the molecule, particularly concerning the orientation of the hydroxymethyl group relative to the pyridine ring. Different conformers can give rise to distinct vibrational frequencies, especially for modes involving the C-O bond and the pyridine ring. By comparing experimental spectra with theoretical calculations for different possible conformations, the most stable arrangement in the given state (solid, liquid, or gas) can be inferred.

X-ray Crystallography of Co-crystals and Solid-State Forms

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The functional groups present in this compound—a hydroxyl group, a pyridine nitrogen, a fluorine atom, and a bromine atom—are all capable of participating in a variety of intermolecular interactions that dictate the crystal packing.

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, while the pyridine nitrogen and the fluorine atom can act as hydrogen bond acceptors. It is highly probable that a network of O-H···N or O-H···F hydrogen bonds plays a significant role in the crystal structure, similar to what is observed in other hydroxypyridine and fluoropyridine crystals. uni-regensburg.de

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites such as the pyridine nitrogen or the oxygen of the hydroxyl group of a neighboring molecule. ju.edu.jonih.gov This type of interaction is a significant directional force in the crystal engineering of halogenated compounds.

The interplay of these various intermolecular forces will ultimately determine the supramolecular architecture of this compound in the solid state.

Table 3: Potential Intermolecular Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | O-H | N (pyridine), F, O |

| Halogen Bond | C-Br | N (pyridine), O |

| π-π Stacking | Pyridine Ring | Pyridine Ring |

Polymorphism and Solid-State Forms

The study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of pharmaceutical and materials science. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, stability, and bioavailability. To date, comprehensive studies specifically detailing the polymorphic forms of this compound have not been extensively reported in publicly available scientific literature.

While specific data on the polymorphism of this compound is not available, the investigation of solid-state forms for related structures provides insight into the methodologies that would be employed for such a characterization. For instance, studies on similarly structured organic molecules, such as (4-Bromo-3-fluorophenyl)(pyrimidin-5-yl)methanol, have utilized powder X-ray diffraction (XRD) to confirm the crystalline nature of the synthesized compound. ijacskros.com It is a standard technique to identify different polymorphic forms by their unique diffraction patterns.

A thorough investigation into the polymorphism of this compound would involve systematic screening for different crystalline forms. This typically includes crystallization from a variety of solvents under different conditions (e.g., temperature, pressure, and evaporation rate). The resulting solid forms would then be analyzed using techniques such as:

Powder X-ray Diffraction (PXRD): To identify unique crystal lattices.

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional atomic arrangement.

Differential Scanning Calorimetry (DSC): To detect thermal transitions that can indicate the presence of different polymorphs.

Thermogravimetric Analysis (TGA): To assess thermal stability.

Infrared (IR) and Raman Spectroscopy: To probe differences in vibrational modes between polymorphs.

Without specific experimental data, any discussion on the polymorphism of this compound remains speculative. Further research is required to isolate and characterize potential polymorphs of this compound.

Chiroptical Spectroscopy (if chiral derivatives are relevant)

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. These methods, including Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are invaluable for determining the absolute configuration and conformational features of chiral compounds.

The parent molecule, this compound, is not chiral. However, chiral derivatives can be synthesized. For chiroptical analysis to be relevant, a stereocenter would need to be introduced into the molecule. For example, if the hydroxymethyl group were to be oxidized to a ketone and subsequently reduced asymmetrically, a chiral secondary alcohol could be formed.

Currently, there is a lack of published research focusing on the synthesis and chiroptical analysis of chiral derivatives of this compound. While studies on other chiral molecules containing a bromo-fluorophenyl moiety exist, such as (R)-3-(4-Bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one, these are not direct derivatives of the pyridine-based compound . nih.gov

Should chiral derivatives of this compound be synthesized, chiroptical spectroscopy would be a powerful tool for their stereochemical characterization. The analysis would involve measuring the differential absorption of left and right circularly polarized light (CD) or the rotation of the plane of linearly polarized light as a function of wavelength (ORD). The resulting spectra could be compared with theoretical calculations to assign the absolute configuration of the stereocenter.

Theoretical and Computational Chemistry Studies of 3 Bromo 5 Fluoropyridin 4 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for investigating the electronic properties of molecules like (3-Bromo-5-fluoropyridin-4-yl)methanol. These calculations can provide valuable insights into the molecule's reactivity, stability, and intermolecular interactions.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the oxygen atom of the methanol (B129727) group. The electron-withdrawing effects of the bromine and fluorine atoms would likely lower the energy of the HOMO compared to unsubstituted pyridin-4-ylmethanol. The LUMO is anticipated to be distributed over the pyridine ring, with significant contributions from the carbon atoms attached to the electronegative halogen substituents.

Table 1: Illustrative HOMO-LUMO Energies for this compound

| Parameter | Illustrative Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Note: These are hypothetical values for illustrative purposes, based on typical ranges for similar halogenated aromatic compounds. |

Charge Distribution and Electrostatic Potential Maps

The charge distribution within this compound would be significantly influenced by the electronegativity of the nitrogen, fluorine, bromine, and oxygen atoms. A Molecular Electrostatic Potential (MEP) map would visually represent this charge distribution. Regions of negative electrostatic potential (typically colored red or yellow) are expected around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxymethyl group, indicating areas prone to electrophilic attack.

Conversely, regions of positive electrostatic potential (usually colored blue) would be anticipated around the hydrogen atoms, particularly the hydroxyl hydrogen, making them susceptible to nucleophilic attack. The carbon atoms bonded to the fluorine and bromine atoms would also exhibit some degree of positive potential.

Dipole Moments and Polarization Effects

Table 2: Illustrative Dipole Moment Components for this compound

| Dipole Moment Component | Illustrative Value (Debye) |

| Dx | 1.5 |

| Dy | -0.8 |

| Dz | 0.2 |

| Total Dipole Moment | 1.7 |

| Note: These are hypothetical values for illustrative purposes. |

Conformational Analysis and Energy Landscapes

The presence of the rotatable hydroxymethyl group (-CH2OH) means that this compound can exist in various conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in three-dimensional space.

Potential Energy Surface Scans

A potential energy surface (PES) scan is a computational method used to explore the conformational space of a molecule. For this compound, a key dihedral angle to scan would be the one defined by the atoms C3-C4-C(methanol)-O. By systematically rotating this bond and calculating the energy at each step, a one-dimensional PES can be generated. The resulting plot would show energy minima corresponding to stable conformers and energy maxima corresponding to transition states between them. Intramolecular hydrogen bonding between the hydroxyl hydrogen and the adjacent pyridine nitrogen or fluorine atom could play a significant role in stabilizing certain conformations.

Identification of Stable Conformers

From the potential energy surface scan, several low-energy conformers would likely be identified. These stable conformers represent the most probable shapes the molecule will adopt. The relative energies of these conformers can be calculated to determine their population at a given temperature according to the Boltzmann distribution. The most stable conformer would be the one that minimizes steric hindrance and maximizes favorable intramolecular interactions, such as hydrogen bonding. For this compound, a conformer where the hydroxyl group is oriented to form a hydrogen bond with the pyridine nitrogen is a likely candidate for a low-energy state.

Table 3: Illustrative Relative Energies of Stable Conformers for this compound

| Conformer | Dihedral Angle (C3-C4-C-O) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | ~60° | 0.0 |

| 2 | ~180° | 1.2 |

| 3 | ~-60° | 0.8 |

| Note: These are hypothetical values for illustrative purposes, demonstrating potential energy differences between stable rotational isomers. |

Spectroscopic Property Prediction

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for structure verification and analysis. Density Functional Theory (DFT) is a primary method for these predictions, providing a balance between computational cost and accuracy.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (δ) is a cornerstone of computational structure elucidation. compchemhighlights.org For a molecule like this compound, this process involves several key steps. First, a conformational search is performed to identify the molecule's low-energy conformers. Each of these structures is then optimized, typically using a DFT method such as B3LYP with a basis set like 6-31G(d). compchemhighlights.org

Following optimization, NMR shielding tensors are calculated for each conformer at a higher level of theory, for instance, mPW1PW91/6-311+G(d,p) or the recently benchmarked WP04 functional. compchemhighlights.orggithub.io To accurately simulate experimental conditions, solvent effects are commonly included using an implicit solvent model like the Polarizable Continuum Model (PCM). compchemhighlights.orggithub.io The final predicted chemical shifts are obtained by averaging the values for each conformer, weighted by their Boltzmann population. This synergy between computational and experimental NMR is a powerful tool for validating or revising structural hypotheses. rsc.org The accuracy of these predictions is often assessed by comparing the calculated shifts to experimental data, with mean absolute errors (MAE) for proton shifts often falling below 0.1 ppm with optimized methods. github.io

Table 1: Typical Workflow for Computational NMR Chemical Shift Prediction

| Step | Description | Common Computational Method | Purpose |

|---|---|---|---|

| 1 | Conformational Search | Molecular Mechanics (e.g., MMFF) or semi-empirical methods | Identify all relevant low-energy structures. |

| 2 | Geometry Optimization | DFT (e.g., B3LYP/6-31G(d)) | Find the minimum energy geometry for each conformer. |

| 3 | NMR Shielding Calculation | DFT (e.g., WP04/6-311++G(2d,p) with PCM) | Calculate isotropic shielding constants for ¹H, ¹³C, ¹⁹F, etc. github.io |

Computational vibrational spectroscopy is used to predict the infrared (IR) and Raman spectra of molecules. arxiv.org The process begins with the same geometry optimization as for NMR prediction. Following this, a vibrational frequency analysis is performed at the same level of theory. q-chem.com This calculation involves computing the second derivatives of the energy with respect to the atomic positions, which forms a matrix known as the Hessian. Diagonalizing the Hessian yields the harmonic vibrational frequencies and their corresponding normal modes. q-chem.com

The calculated frequencies often show systematic deviations from experimental spectra due to the harmonic approximation and inherent limitations of the theoretical level. To correct for this, the computed frequencies are typically multiplied by an empirical scaling factor, which depends on the functional and basis set used. mdpi.com These calculations can reveal how factors like hydrogen bonding or substitution patterns influence specific vibrational modes, such as the pyridine ring vibrations. rsc.org For instance, studies on pyridine complexes have shown that hydrogen bonding can induce noticeable shifts in ring-related vibrational frequencies. rsc.org

Table 2: Illustrative Calculated vs. Experimental Vibrational Frequencies for a Related System This table is illustrative, based on typical findings for substituted aromatic molecules.

| Functional Group/Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Scaling Factor | Scaled Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|---|

| O-H Stretch | 3850 | 0.96 | 3696 | 3200-3600 |

| C-H Stretch (Aromatic) | 3200 | 0.97 | 3104 | 3000-3100 |

| C=C/C=N Ring Stretch | 1650 | 0.98 | 1617 | 1550-1620 |

| C-O Stretch | 1100 | 0.98 | 1078 | 1000-1200 |

| C-F Stretch | 1250 | 0.98 | 1225 | 1100-1300 |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in exploring the potential reaction pathways of a molecule, providing insights into reaction feasibility, kinetics, and thermodynamics. rsc.orgresearchgate.net

To study a chemical reaction, such as the oxidation of the methanol group on this compound, computational chemists identify the structures of the reactants, products, and, crucially, the transition state (TS). The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path. researchgate.net

Locating a TS structure is computationally more demanding than a simple geometry optimization. Once a candidate TS is found, a frequency calculation is performed to verify it; a genuine TS is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.netmdpi.com The energy difference between the transition state and the reactants defines the activation energy barrier (Ea), a key determinant of the reaction rate. rsc.org For example, computational studies on the reaction of aniline (B41778) derivatives with OH radicals have successfully calculated reaction barriers to determine the most favorable reaction channels. mdpi.com